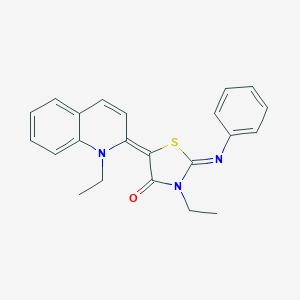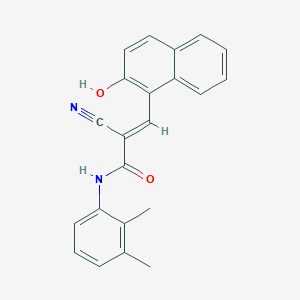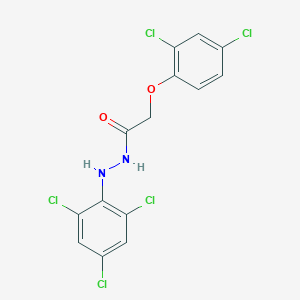
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a unique combination of quinoline, thiazole, and imine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting the quinoline derivative with thiourea under basic conditions.
Imine Formation: The final step is the formation of the imine bond. This is typically done by reacting the thiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline and thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
In industry, this compound is used in the development of new materials with specific electronic or optical properties. Its unique structure makes it suitable for applications in organic electronics and photonics.
作用機序
The mechanism of action of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazolidin-4-one
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazole
Uniqueness
Compared to similar compounds, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H21N3OS |
|---|---|
分子量 |
375.5g/mol |
IUPAC名 |
(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21N3OS/c1-3-24-18-13-9-8-10-16(18)14-15-19(24)20-21(26)25(4-2)22(27-20)23-17-11-6-5-7-12-17/h5-15H,3-4H2,1-2H3/b20-19+,23-22? |
InChIキー |
HIALQXVPHUVVIG-GXAMYGFKSA-N |
SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
異性体SMILES |
CCN1/C(=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC)/C=CC4=CC=CC=C41 |
正規SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388712.png)
![9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B388713.png)
![3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B388714.png)
![(5E)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388715.png)


![(E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388721.png)
![ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388725.png)

![ethyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388728.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388730.png)
![ETHYL (2E)-2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388732.png)
![ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388734.png)
